Evidence Item 1: Simplified 1H NMR Spectrum Enables Exact Kinetic Treatment of Ring Inversion — Direct Comparison with Cyclohexane-h12
The 1H NMR spectrum of cyclohexane-d11 (C6HD11) consists of a single proton resonance whose line shape is determined solely by chemical exchange between axial and equatorial environments, free from the homonuclear J-coupling complexity that plagues cyclohexane-h12 (C6H12). Bovey et al. demonstrated that this simplification renders C6HD11 'amenable to exact kinetic treatment' while the spectrum of C6H12 does not permit such analysis without deconvolution of overlapping multiplets [1]. Through variable-temperature line-shape analysis over −75.0 to −47.0 °C, the chair-to-chair free energy of activation (ΔF‡) was determined as 10.5 kcal/mol at 206.0 K, with ΔS‡ for the chair-to-chair process being approximately zero and ΔS‡ for the chair-to-boat process being +1.4 eu [1].
| Evidence Dimension | 1H NMR spectral complexity and suitability for exact kinetic analysis of ring inversion |
|---|---|
| Target Compound Data | C6HD11: single 1H resonance; line shape amenable to exact kinetic treatment; ΔF‡ (chair-to-chair) = 10.5 kcal/mol at 206.0 K; measurable temperature range −75.0 to −47.0 °C [1] |
| Comparator Or Baseline | C6H12 (cyclohexane-h12): complex spectrum with homonuclear J-coupling; kinetic treatment requires deconvolution of overlapping multiplets; same reaction parameters not extractable with equivalent precision from 1H spectra alone |
| Quantified Difference | Qualitative categorical difference: 'much simpler' spectrum enables exact kinetic treatment impossible with cyclohexane-h12 [1] |
| Conditions | 1H NMR at 60 Mc/sec; neat liquid and CS2 solutions; variable-temperature range −75.0 to −47.0 °C; double resonance used to eliminate D–H coupling broadening in C6HD11 |
Why This Matters
Procurement of cyclohexane-d11 rather than non-deuterated cyclohexane is mandatory for any 1H NMR-based determination of ring-inversion kinetic parameters; cyclohexane-h12 cannot yield equivalent data quality without far more complex and error-prone spectral deconvolution.
- [1] Bovey, F. A.; Hood, F. P.; Anderson, E. W.; Kornegay, R. L. NMR Study of Rotational Barriers and Conformational Preferences. II. d11-Cyclohexane. J. Chem. Phys. 1964, 41 (7), 2041–2044. DOI: 10.1063/1.1726203 View Source
